4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
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Overview
Description
4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that features both quinoline and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1,2,4-oxadiazole with a quinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The quinoline moiety is known for its ability to intercalate with DNA, while the oxadiazole ring may interact with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- 4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- 4-(3-ethyl-1,2,4-thiadiazol-5-yl)quinolin-2(1H)-one
Uniqueness
4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is unique due to the specific combination of the ethyl group on the oxadiazole ring and the quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1325306-30-6 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H11N3O2/c1-2-11-15-13(18-16-11)9-7-12(17)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,14,17) |
InChI Key |
HEVRPMBGEVSQIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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